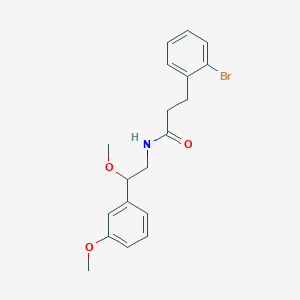

3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

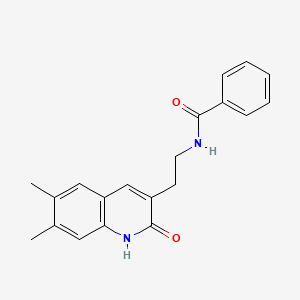

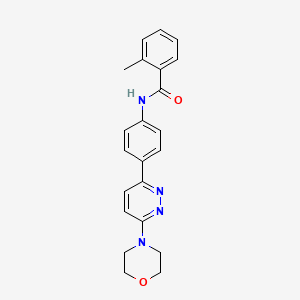

The compound “3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide” is a complex organic molecule. It contains a total of 47 bonds, including 25 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a bromophenyl group, a methoxyphenyl group, and a propanamide group .Applications De Recherche Scientifique

Reactivity and Product Formation

The reactivity of related bromophenyl propanamides has been studied to determine how they interact with different bases and conditions to produce various products, such as β-lactams and acrylanilides. β-lactams are significant due to their biological activities, and acrylanilides have noteworthy applications in materials science. For instance, the reactivity of 3-bromo-N-(p-bromophenyl)propanamide was explored to selectively obtain both β-lactams and acrylanilides under specific conditions, highlighting the compound's versatility in synthetic organic chemistry (Pandolfi et al., 2019).

Novel Copolymers Synthesis

Research has extended into the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which share structural similarities with the specified compound. These studies focus on creating materials with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology. The copolymerization processes involving similar compounds have been investigated for their properties and degradation behaviors, offering insights into new material development (Kharas et al., 2016).

Fluorescent ATRP Initiators

The synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators based on bromophenyl derivatives represents another application area. Such compounds are utilized in polymer chemistry to initiate controlled radical polymerizations, resulting in polymers with precise structures. The fluorescent properties of these initiators can also aid in tracking polymerization processes and understanding the dynamics of polymer growth (Kulai & Mallet-Ladeira, 2016).

Enantiomerically Pure Compounds Synthesis

Another area of application is the synthesis of enantiomerically pure compounds, such as aza-Morita–Baylis–Hillman adducts, using bromomethylpropenoates. These compounds are crucial in medicinal chemistry for creating drugs with specific chiral centers, leading to better efficacy and reduced side effects. The use of cinchona alkaloids to mediate these reactions showcases the integration of natural products in synthetic pathways, enhancing the chiral purity of the synthesized compounds (Martelli et al., 2011).

Propriétés

IUPAC Name |

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFYGEDLQBCXOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)